2,2-Dimethyl-3-oxobutanenitrile
Overview
Description
2,2-Dimethyl-3-oxobutanenitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-3-oxobutanenitrile is 1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3 . The InChI key is GWBVNZWGZJJONZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2-Dimethyl-3-oxobutanenitrile is a liquid at room temperature . and should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2,2-Dimethyl-3-oxobutanenitrile derivatives have been used in the synthesis of various heterocyclic compounds. Studies have shown their application in the creation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, which are significant in medicinal chemistry (Khalik, 1997). Additionally, 2-ethoxymethylene-3-oxobutanenitrile, a variant, has been utilized for synthesizing pyrazoles and fused pyrimidines, exhibiting biological activity against bacteria, fungi, and tumor cells (Černuchová et al., 2005).
Molecular Structure and Crystallography
2,2-Dimethyl-3-oxobutanenitrile derivatives are also important in crystallography and molecular structure analysis. For instance, the synthesis of 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives involved these compounds, with their structures characterized by elemental analysis and spectroscopic tools (Han et al., 2015).
Aroma Chemistry and Olfactory Properties
In the field of aroma chemistry, 2,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile, a related compound, was discovered to have unique olfactory properties, exhibiting significant variations in detection thresholds and perceived odor characters. This finding has implications in the creation of fragrances and understanding of olfactory receptor interactions (Hauser et al., 2018).
Environmental Applications
Environmental applications of these compounds include the identification of 2,3-Dimethyl-2,3-diisobutyl succinonitrile in laser printer emissions. This compound, found as the main volatile organic compound emitted during the printing process, is a byproduct of thermal decomposition of a polymerization initiator used in the manufacture of toners (Barrero-Moreno et al., 2008).
Pharmaceutical and Biological Research
Various 2,2-Dimethyl-3-oxobutanenitrile derivatives are investigated for their potential pharmaceutical and biological applications. For example, a study described a synthetic approach to 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile, with molecular docking studies indicating potential antiviral and anticancer activities (Yaccoubi et al., 2022).
Safety And Hazards
The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
2,2-dimethyl-3-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVNZWGZJJONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499447 | |
Record name | 2,2-Dimethyl-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxobutanenitrile | |
CAS RN |
37719-02-1 | |
Record name | 2,2-Dimethyl-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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